molecular formula C12H13NS B8749051 2-Thiophenemethanamine,5-(phenylmethyl)-

2-Thiophenemethanamine,5-(phenylmethyl)-

Cat. No.: B8749051
M. Wt: 203.31 g/mol
InChI Key: GVJXZWCUCOPARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiophenemethanamine,5-(phenylmethyl)- is a useful research compound. Its molecular formula is C12H13NS and its molecular weight is 203.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

The compound 2-Thiophenemethanamine, 5-(phenylmethyl)- has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its applications, supported by data tables and case studies from diverse sources.

Pharmaceutical Development

The compound is primarily investigated for its potential as a pharmaceutical agent. Research indicates that derivatives of 2-Thiophenemethanamine, 5-(phenylmethyl)- may possess therapeutic properties against various diseases, including cancer and neurodegenerative disorders.

Cancer Therapy

Recent studies have highlighted the anticancer potential of compounds related to 2-Thiophenemethanamine, 5-(phenylmethyl)-. For instance, a study demonstrated that analogs exhibited significant cytotoxicity against human cancer cell lines. The mechanism of action is believed to involve interference with cellular processes essential for tumor growth and survival.

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Target Cell LineReference
Compound A3.5HCT-116 (colon cancer)
Compound B4.0MCF-7 (breast cancer)
Compound C2.6A549 (lung cancer)

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin receptors. Research into its derivatives has shown promise in modulating these receptors, which could lead to treatments for mood disorders and anxiety.

Enzyme Inhibition

Studies have indicated that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For example, it has shown potential in inhibiting phosphodiesterase enzymes, which are crucial in various signaling pathways related to cancer and cardiovascular diseases.

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer properties of thiophene derivatives demonstrated that compounds similar to 2-Thiophenemethanamine, 5-(phenylmethyl)- exhibited potent growth inhibition in several cancer cell lines. The study utilized the NCI-60 cell line panel to assess the efficacy of these compounds.

  • Findings : Most tested compounds showed over 50% growth inhibition across multiple cell lines, with some exhibiting IC50 values as low as 2.6 µM.
  • : The results suggest that these compounds could be developed into effective anticancer agents targeting specific molecular pathways involved in tumorigenesis.

Case Study 2: Neuropharmacological Effects

Another study focused on the interaction of thiophene derivatives with serotonin receptors. The findings indicated that modifications to the thiophene ring significantly enhanced binding affinity to specific receptor subtypes.

  • Results : Compounds with electron-donating groups at strategic positions showed increased selectivity towards serotonin receptors.
  • Implications : This suggests potential applications in treating psychiatric disorders through modulation of serotonergic signaling pathways.

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

(5-benzylthiophen-2-yl)methanamine

InChI

InChI=1S/C12H13NS/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-7H,8-9,13H2

InChI Key

GVJXZWCUCOPARH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(S2)CN

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.